molecular formula C24H29N5O3S B12813708 N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide CAS No. 81761-84-4

N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide

Cat. No.: B12813708
CAS No.: 81761-84-4
M. Wt: 467.6 g/mol
InChI Key: ZWYLEZRCGKTWJD-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a diethylamino group, a pyrazolo-benzothiazine core, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide typically involves multiple steps:

    Formation of the Pyrazolo-Benzothiazine Core: This step often starts with the reaction of 4-methylphenylhydrazine with a suitable benzothiazine precursor under acidic conditions to form the pyrazolo-benzothiazine core.

    Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where a diethylaminoethyl halide reacts with the pyrazolo-benzothiazine intermediate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically achieved by reacting the intermediate with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazolo-benzothiazine core, potentially leading to the opening of the ring structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce ring-opened derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazolo-benzothiazine derivatives.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, such as potential anti-inflammatory or anticancer activities, due to its structural similarity to other bioactive molecules.

Medicine

In medicine, researchers explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group may facilitate binding to these targets, while the pyrazolo-benzothiazine core can modulate the compound’s overall activity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide: A closely related compound with slight structural variations.

    4-Methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide: Lacks the diethylamino group, affecting its reactivity and biological activity.

Uniqueness

The presence of the diethylamino group in N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. This unique feature may contribute to its distinct pharmacological profile and industrial applications.

Properties

CAS No.

81761-84-4

Molecular Formula

C24H29N5O3S

Molecular Weight

467.6 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-methyl-1-(4-methylphenyl)-5,5-dioxopyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide

InChI

InChI=1S/C24H29N5O3S/c1-5-28(6-2)16-15-25-24(30)21-23-22(29(26-21)18-13-11-17(3)12-14-18)19-9-7-8-10-20(19)33(31,32)27(23)4/h7-14H,5-6,15-16H2,1-4H3,(H,25,30)

InChI Key

ZWYLEZRCGKTWJD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=NN(C2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C4=CC=C(C=C4)C

Origin of Product

United States

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